1-(3-Chloro-4-fluorophenyl)cyclopentanamine
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Overview
Description
1-(3-Chloro-4-fluorophenyl)cyclopentanamine is a chemical compound with the molecular formula C11H13ClFN and a molecular weight of 213.68 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with a 3-chloro-4-fluorophenyl group and an amine group. It is a useful research chemical and has various applications in scientific research.
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)cyclopentanamine involves several steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with cyclopentanone in the presence of a reducing agent. The reaction conditions typically involve heating the mixture under reflux and using a solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)cyclopentanamine has several scientific research applications, including:
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)cyclopentanamine can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)piperazine: This compound has a similar phenyl group but is part of the piperazine class, which has different biological activities and applications.
1-(4-Chloro-3-fluorophenyl)cyclopentanamine: This is a positional isomer with the chlorine and fluorine atoms swapped, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentane ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13ClFN |
---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H13ClFN/c12-9-7-8(3-4-10(9)13)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2 |
InChI Key |
TUWFWWUIFBKCKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=C(C=C2)F)Cl)N |
Origin of Product |
United States |
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